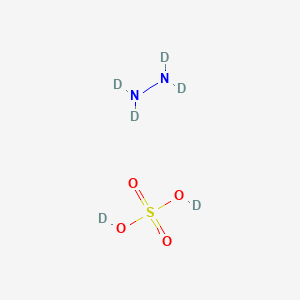
(6,6-Dimethylmorpholin-2-yl)methanol
Descripción general
Descripción
“(6,6-Dimethylmorpholin-2-yl)methanol” is a chemical compound with the molecular formula C7H16ClNO2 . It is also known as “®- this compound hydrochloride” and has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . .Aplicaciones Científicas De Investigación
E.S.R. Spectra Analysis : A study by Evans, Evans, and Baker (1975) on the electron spin resonance (E.S.R.) spectra of methanol solutions revealed insights into the behavior of morphamquat radical cation in methanol, offering valuable information for chemical analysis and synthesis (A. G. Evans, J. Evans, & M. W. Baker, 1975).
Impact on Lipid Dynamics : Nguyen et al. (2019) showed that methanol influences lipid dynamics, particularly in the context of transmembrane proteins/peptides in biological and synthetic membranes. This has implications for understanding biomembrane and proteolipid studies (M. H. L. Nguyen et al., 2019).
Catalysis in Chemical Reactions : Research by Komatsu et al. (1994) focused on the methylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene on ZSM-5 and MFI-type metallosilicates. This is pertinent to the field of catalysis and chemical synthesis (T. Komatsu et al., 1994).
Chemical Synthesis and Characterization : A study by Bakare et al. (2005) on the synthesis of a compound from natural podocarpic acid, involving a morpholino ring, contributes to the field of organic synthesis and molecular characterization (O. Bakare et al., 2005).
Chemical Sensing Technologies : Shally et al. (2020) developed chemosensors using morpholino-derivatives for the selective identification of Pd2+ ions. This research is significant for the development of new sensing technologies (Shally et al., 2020).
Synthesis of Chiral Compounds : Yoon et al. (2006) synthesized a chiral C2-symmetric NCN ligand using a dimethylmorpholino group, contributing to the field of asymmetric synthesis and catalysis (M. S. Yoon et al., 2006).
Electrochemical Fluorination : A study by Takashi et al. (1998) on electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives offers insights into organic electrochemistry and fluorine chemistry (A. Takashi et al., 1998).
Safety and Hazards
“(6,6-Dimethylmorpholin-2-yl)methanol” is potentially harmful and precautions should be taken when handling it . The safety information includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .
Propiedades
IUPAC Name |
(6,6-dimethylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJHJZKEAMDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416499-56-3 | |
| Record name | (6,6-dimethylmorpholin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



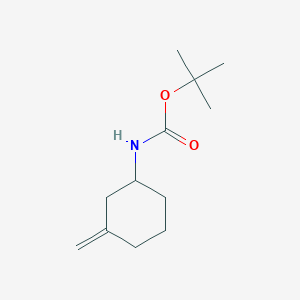

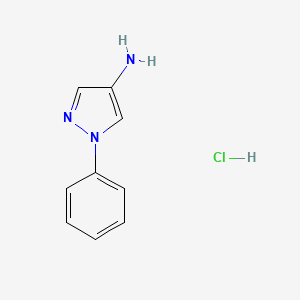

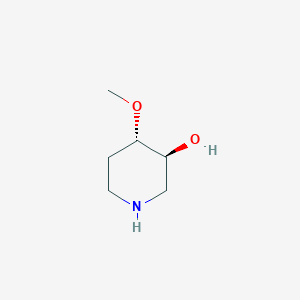

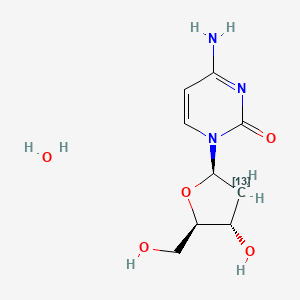
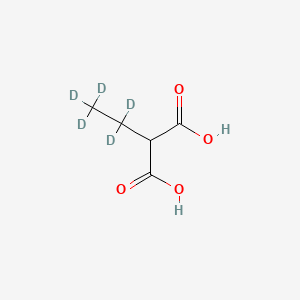
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)



![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)
